

Automated Radiosynthesis of [^{11}C]UCB-J for Clinical PET Imaging

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Compound of Interest

Compound Name: UCB-J

Cat. No.: B1147688

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Application Notes & Protocols

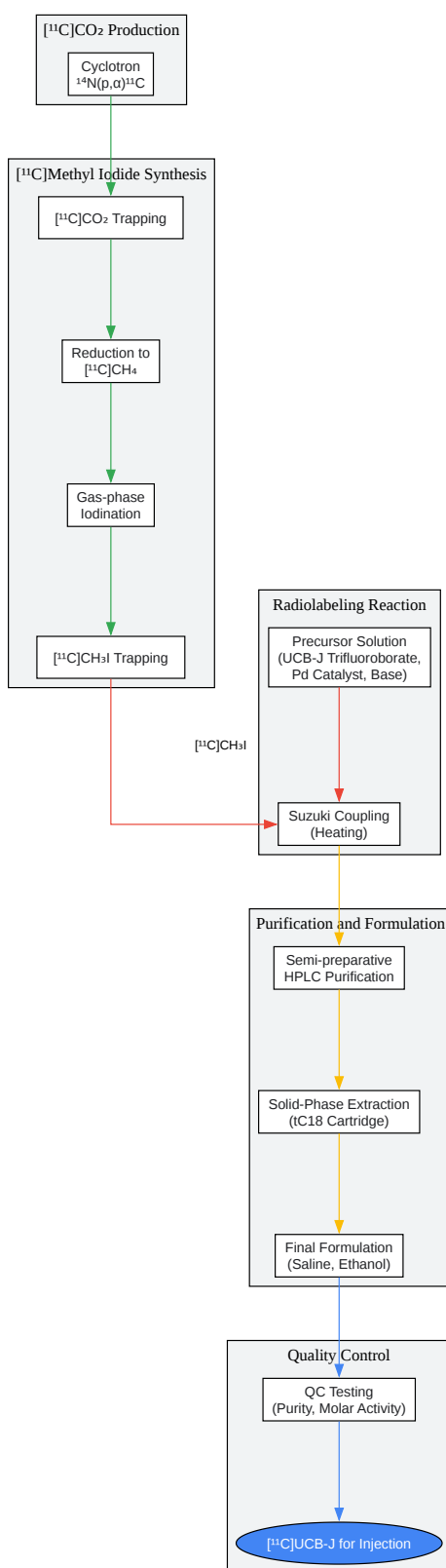
Introduction

[^{11}C]UCB-J is a positron emission tomography (PET) radiotracer that targets the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals. As a biomarker for synaptic density, [^{11}C]UCB-J is a valuable tool for in vivo imaging and quantification of synaptic changes in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][3][4] The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient automated radiosynthesis process to produce [^{11}C]UCB-J suitable for clinical use.

These application notes provide a detailed protocol for the automated radiosynthesis of [^{11}C]UCB-J using a commercial synthesis module, based on the palladium(0)-mediated Suzuki cross-coupling reaction.[5][6]

Synthesis Pathway

The radiosynthesis of [^{11}C]UCB-J involves the reaction of [^{11}C]methyl iodide ([^{11}C]CH₃I) with a trifluoroborate precursor in the presence of a palladium catalyst.[5][7]



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Caption: Automated radiosynthesis workflow for $[^{11}\text{C}]\text{UCB-J}$.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from the automated radiosynthesis of [^{11}C]UCB-J, as reported in various studies.

Table 1: Radiosynthesis Parameters and Yields

Parameter	Value	Reference
Synthesis Module	Synthra RNPlus	[5] [8]
Precursor	UCB-J trifluoroborate analogue	[5] [7]
Radiochemical Yield (non-decay corrected)	$11 \pm 2\%$	[5] [8]
Radiochemical Yield (based on [^{11}C]CH ₃ I)	$39 \pm 5\%$	[6]
Molar Activity (at end of synthesis)	20 - 100 GBq/ μmol	[5] [8]
Molar Activity (at end of synthesis)	390 ± 180 GBq/ μmol	[6]
Total Synthesis Time	39 ± 3 min	[6]

Table 2: Quality Control Specifications for Clinical Use

Parameter	Specification	Reference
Radiochemical Purity	> 98%	[9] [10]
Radiochemical Purity	> 99%	[6] [11]
Final Formulation	10% Ethanol in Saline or PBS	[5] [6] [8]
Palladium Residue	< 2 ppb	[6]

Experimental Protocols

Materials and Reagents

- **UCB-J** trifluoroborate precursor (commercially available)
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., P(o-tol)₃)
- Base (e.g., K₂CO₃)
- Dimethylformamide (DMF) or Tetrahydrofuran (THF)/Water
- [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron
- Semi-preparative HPLC system
- tC18 Sep-Pak cartridge
- Sterile filters
- Reagents for quality control analysis (HPLC solvents, reference standards)

Automated Radiosynthesis Protocol (Synthra RNPlus)

This protocol is a representative example; specific parameters may require optimization.

- Pre-synthesis Preparation:
 - Prepare a solution of the **UCB-J** trifluoroborate precursor, palladium catalyst, and base in the chosen solvent (e.g., DMF).[\[1\]](#)
 - Load the reagent solution into the appropriate vial within the synthesis module.
 - Condition the semi-preparative HPLC column and the tC18 cartridge.
- [¹¹C]CH₃I Production and Trapping:
 - Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

- Convert $[^{11}\text{C}]\text{CO}_2$ to $[^{11}\text{C}]\text{CH}_3\text{I}$ using the gas-phase iodination method within the synthesis module.
- Trap the produced $[^{11}\text{C}]\text{CH}_3\text{I}$ in the reaction vessel containing the precursor solution.
- Radiolabeling Reaction:
 - Heat the reaction mixture to the optimized temperature (e.g., 70-130°C) for a specified duration (e.g., 4-5 minutes) to facilitate the Suzuki cross-coupling.[\[1\]](#)[\[6\]](#)
- Purification:
 - Following the reaction, quench the mixture and inject it onto the semi-preparative HPLC system for purification of $[^{11}\text{C}]\text{UCB-J}$.
 - Collect the fraction corresponding to the $[^{11}\text{C}]\text{UCB-J}$ peak.
- Reformulation:
 - Dilute the collected HPLC fraction with water and pass it through a pre-conditioned tC18 Sep-Pak cartridge.
 - Wash the cartridge with sterile water to remove residual HPLC solvents.
 - Elute the $[^{11}\text{C}]\text{UCB-J}$ from the cartridge with ethanol, followed by sterile saline or PBS.
 - Pass the final product through a sterile filter into a sterile vial.

Quality Control Protocol

Perform the following quality control tests on the final product before release for clinical use.

- Visual Inspection: Check for any particulate matter or discoloration.
- pH Measurement: Ensure the pH of the final product is within the acceptable range for intravenous injection (typically 4.5-7.5).
- Radiochemical Purity and Identity:

- Inject an aliquot of the final product onto an analytical HPLC system.
- Confirm the identity of the [^{11}C]**UCB-J** peak by comparing its retention time with that of a non-radioactive **UCB-J** reference standard.
- Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the [^{11}C]**UCB-J** peak relative to the total radioactivity detected.
- Molar Activity:
 - Determine the concentration of non-radioactive **UCB-J** in the final product using the analytical HPLC with a UV detector and a standard curve.
 - Measure the total radioactivity of the final product using a dose calibrator.
 - Calculate the molar activity (GBq/ μmol) at the end of synthesis.
- Residual Solvents:
 - Analyze the final product for residual solvents (e.g., ethanol, DMF, THF) using gas chromatography to ensure they are below the limits specified in the pharmacopeia.
- Sterility and Endotoxin Testing:
 - Perform sterility testing according to standard protocols to ensure the absence of microbial contamination.
 - Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels and ensure they are below the acceptable limit for parenteral drugs.

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